2-(3-Methylpiperidin-4-YL)acetic acid (CAS 887587-24-8) is a highly specialized chiral building block extensively used in the synthesis of conformationally restricted pharmaceutical active ingredients. As a functionalized piperidine derivative, it features a methyl group at the C3 position and an acetic acid moiety at the C4 position. This dual substitution creates adjacent stereocenters that are critical for vectoring functional groups in three-dimensional space. In industrial procurement, this compound is prioritized over simpler piperidine analogs when downstream applications demand strict stereochemical control, enhanced metabolic stability, and high-affinity target engagement. The presence of the carboxylic acid handle allows for straightforward coupling into amides or esters, making it a versatile and process-friendly precursor for late-stage lead optimization and commercial API manufacturing [1].
Attempting to substitute 2-(3-methylpiperidin-4-yl)acetic acid with its des-methyl analog, 2-(piperidin-4-yl)acetic acid, routinely results in failure during both pharmacological optimization and process scale-up. The absence of the 3-methyl group removes the steric bulk necessary to lock the piperidine ring into a defined chair conformation, leading to a highly flexible core that suffers a massive entropic penalty upon target binding, often reducing receptor affinity by orders of magnitude. Furthermore, the unshielded piperidine ring in the des-methyl analog is highly susceptible to rapid cytochrome P450 (CYP)-mediated oxidation and high intrinsic clearance (CL_int). Procurement teams must recognize that the 3-methyl group is not merely a structural decoration, but a mandatory conformational and metabolic shield; substituting it compromises both the pharmacokinetic viability and the binding potency of the final synthesized molecule [1].
The introduction of a methyl group at the 3-position of the piperidine ring restricts the conformational flexibility of the 4-substituted acetic acid moiety, forcing it into a preferred pseudo-axial or pseudo-equatorial orientation. In comparative studies of receptor antagonists, 3-methylpiperidine derivatives consistently demonstrate sub-nanomolar binding affinities, whereas the corresponding unsubstituted piperidine analogs exhibit significantly weaker affinities due to the entropic cost of freezing a flexible ring upon binding. This conformational locking is essential for achieving high potency in sterically constrained binding pockets [1].
| Evidence Dimension | Target Binding Affinity (Ki / IC50) |
| Target Compound Data | Sub-nanomolar affinity (typically <1-10 nM) for 3-methyl restricted analogs |
| Comparator Or Baseline | Unsubstituted piperidine analogs (>10-100 nM) |
| Quantified Difference | 10- to 100-fold improvement in binding affinity |
| Conditions | In vitro receptor binding assays (e.g., GPCRs, kinases) |
Procurement of the 3-methylated precursor is mandatory for synthesizing highly potent APIs where the des-methyl analog fails to meet minimum target affinity thresholds.
Unsubstituted piperidines are notorious for high metabolic liabilities, particularly rapid CYP-mediated oxidation adjacent to the nitrogen or along the ring. The 3-methyl substitution provides critical steric hindrance that shields these vulnerable sites. Pharmacokinetic profiling of piperidine-based drug candidates reveals that 3-methylated derivatives consistently exhibit lower intrinsic clearance (CL_int) and extended biological half-lives compared to their des-methyl counterparts, significantly improving oral bioavailability and in vivo exposure [1].
| Evidence Dimension | Hepatic Intrinsic Clearance (CL_int) |
| Target Compound Data | Moderate to low clearance profiles (e.g., <20-40 mL/min/kg in rodent models) |
| Comparator Or Baseline | Unsubstituted piperidines (High clearance, often >60 mL/min/kg in rodent models) |
| Quantified Difference | Significant reduction in clearance rate and improved oral bioavailability |
| Conditions | In vivo pharmacokinetic profiling and human/rat liver microsome assays |
Selecting the 3-methylated building block directly translates to improved pharmacokinetic properties and reduced dosing requirements for the final therapeutic agent.
Unlike 2-(piperidin-4-yl)acetic acid, which is achiral and flat, 2-(3-methylpiperidin-4-yl)acetic acid possesses two adjacent stereocenters (C3 and C4). This allows chemists to isolate specific cis/trans diastereomers and enantiomers (e.g., (3S,4R) vs. (3R,4S)). Quantitative structure-activity relationship (SAR) studies demonstrate that specific stereoisomers of 3-methylpiperidine derivatives can exhibit up to a 1000-fold difference in target potency and off-target selectivity. The ability to vector the functional groups in precise 3D orientations makes this compound an irreplaceable scaffold for fine-tuning drug-receptor interactions [1].
| Evidence Dimension | Stereoisomer Potency Variance |
| Target Compound Data | Up to 1000-fold difference between active and inactive enantiomers/diastereomers |
| Comparator Or Baseline | Achiral des-methyl piperidine (single flat vector, no stereochemical tuning possible) |
| Quantified Difference | Exponential expansion of accessible 3D chemical space |
| Conditions | Stereoselective synthesis and enantiomer-specific binding assays |
Buyers require this specific chiral building block to access proprietary, stereochemically defined IP space that is impossible to reach with achiral precursors.
2-(3-Methylpiperidin-4-yl)acetic acid is an ideal precursor for developing high-affinity GPCR ligands. The 3-methyl group locks the piperidine ring into a specific conformation, minimizing the entropic penalty upon receptor binding and significantly boosting potency compared to flexible analogs [1].
In oncology drug discovery, this compound is utilized to overcome the rapid clearance issues associated with standard piperidines. The steric bulk of the 3-methyl group shields the core from CYP-mediated oxidation, improving the overall pharmacokinetic profile and oral bioavailability of the resulting API [2].
Because it contains two adjacent chiral centers, this compound is highly valued in combinatorial chemistry and lead optimization campaigns. It allows medicinal chemists to synthesize diverse libraries of cis/trans isomers, enabling precise 3D vectoring to map complex receptor pockets and secure novel composition-of-matter patents [3].